molecular formula C8H7ClF3N3 B1481576 1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2090962-06-2

1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

Cat. No. B1481576
CAS RN: 2090962-06-2
M. Wt: 237.61 g/mol
InChI Key: OYIZTVKHBZKTJR-UHFFFAOYSA-N
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Description

The compound “1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It has a pyrazole ring, which is a type of aromatic organic compound that consists of a five-membered ring with three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The “1-(2-chloroethyl)” part indicates that there is a two-carbon chain attached to the first position of the ring, with a chlorine atom attached to the second carbon of this chain . The “6-(trifluoromethyl)” part indicates that there is a trifluoromethyl group (-CF3) attached to the sixth position of the ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The trifluoromethyl group is known to be quite stable and resistant to many types of reactions . The chloroethyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its stability and lipophilicity . The presence of the chloroethyl group could make it more reactive .

Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including structures similar to the compound of interest, have been extensively reviewed for their antitumor activity. These derivatives have shown promise in preclinical testing stages, signifying their potential in the search for new antitumor drugs and the synthesis of compounds with various biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Synthesis and Bioactivity of Pyrazoles

The synthesis of pyrazole heterocycles, including methods that may apply to synthesizing compounds like 1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole, underscores their significance in medicinal chemistry. Pyrazoles serve as pharmacophores in numerous biologically active compounds, highlighting their role in combinatorial and medicinal chemistry due to their wide range of biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects (Dar, A. M., & Shamsuzzaman, 2015).

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, including compounds structurally related to the chemical of interest, have garnered attention for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group on the pyrazole nucleus significantly influences the activity profile of these compounds, suggesting a pathway for the development of novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, K., Kumar, V., & Gupta, G., 2015).

Future Directions

The future research directions for this compound could involve studying its reactivity, stability, and potential applications. It could be interesting to explore its use in the synthesis of other compounds, or its potential biological activity .

properties

IUPAC Name

1-(2-chloroethyl)-6-(trifluoromethyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N3/c9-1-2-14-3-4-15-7(14)5-6(13-15)8(10,11)12/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIZTVKHBZKTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(F)(F)F)N1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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